8-13C-Uric Acid (contains ~1.5per cent unlabelled)
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Overview
Description
8-13C-Uric Acid (contains 1.5% unlabelled) is a stable isotope-labeled compound of uric acid, where the carbon-8 position is enriched with the 13C isotope. Uric acid is a heterocyclic compound of carbon, nitrogen, oxygen, and hydrogen with the formula C5H4N4O3. It is a product of the metabolic breakdown of purine nucleotides and is a normal component of urine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-13C-Uric Acid involves the incorporation of the 13C isotope at the carbon-8 position of the uric acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of purine derivatives. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the 13C isotope .
Industrial Production Methods
Industrial production of 8-13C-Uric Acid involves large-scale synthesis using labeled precursors and advanced purification techniques to achieve the desired isotopic enrichment. The process includes steps such as isotope labeling, chemical synthesis, purification, and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
8-13C-Uric Acid undergoes various chemical reactions, including:
Oxidation: Uric acid can be oxidized to allantoin by urate oxidase.
Reduction: Reduction reactions can convert uric acid to other purine derivatives.
Substitution: Substitution reactions can occur at different positions of the uric acid molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like urate oxidase, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and include controlled temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from the reactions of 8-13C-Uric Acid include allantoin, various purine derivatives, and other oxidized or reduced forms of uric acid .
Scientific Research Applications
8-13C-Uric Acid has numerous scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of uric acid metabolism.
Biology: Helps in studying the role of uric acid in biological systems and its interaction with enzymes.
Medicine: Used in research on diseases related to uric acid metabolism, such as gout and hyperuricemia.
Industry: Applied in the development of diagnostic tools and sensors for detecting uric acid levels in biological samples
Mechanism of Action
The mechanism of action of 8-13C-Uric Acid involves its role as a metabolic product in the purine degradation pathway. Uric acid is formed through the oxidation of hypoxanthine and xanthine by the enzyme xanthine oxidase. It acts as an antioxidant and a reducing agent in the body. The molecular targets include enzymes involved in purine metabolism, such as xanthine oxidase and urate oxidase .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-13C-Uric Acid include:
Uric Acid: The non-labeled form of the compound.
Allantoin: An oxidation product of uric acid.
Xanthine: A precursor in the purine degradation pathway.
Hypoxanthine: Another precursor in the purine degradation pathway
Uniqueness
The uniqueness of 8-13C-Uric Acid lies in its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool in research applications where understanding the detailed pathways and interactions of uric acid is crucial .
Properties
CAS No. |
139290-36-1 |
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Molecular Formula |
C5H4N4O3 |
Molecular Weight |
169.104 |
IUPAC Name |
7,9-dihydro-3H-purine-2,6,8-trione |
InChI |
InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)/i4+1 |
InChI Key |
LEHOTFFKMJEONL-AZXPZELESA-N |
SMILES |
C12=C(NC(=O)N1)NC(=O)NC2=O |
Synonyms |
7,9-Dihydro-1H-purine-2,6,8(3H)-trione-8-13C |
Origin of Product |
United States |
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